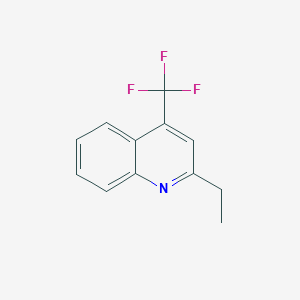

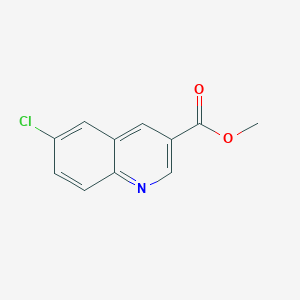

2-Ethyl-4-(trifluoromethyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-Etil-4-(trifluorometil)quinolina es un derivado de quinolina fluorado conocido por sus propiedades químicas únicas y posibles aplicaciones en diversos campos. La incorporación de un grupo trifluorometilo en la estructura de la quinolina mejora su actividad biológica y estabilidad, lo que la convierte en un compuesto de interés en la química medicinal y otras áreas de investigación científica.

Métodos De Preparación

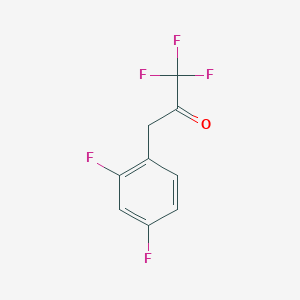

Rutas sintéticas y condiciones de reacción: La síntesis de la 2-Etil-4-(trifluorometil)quinolina normalmente implica la ciclización de los derivados de anilina adecuados con 4,4,4-trifluoroacetoacetato de etilo en condiciones ácidas. Esta reacción produce 1,4-dihidro-2-trifluorometil-4H-quinolinonas, que se pueden convertir posteriormente en el derivado de quinolina deseado mediante reacciones de bromación y sustitución posteriores .

Métodos de producción industrial: La producción industrial de quinolinas fluoradas a menudo emplea reacciones de ciclización y cicloadición a gran escala, así como técnicas de fluoración directa. Estos métodos están optimizados para un alto rendimiento y pureza, lo que garantiza la idoneidad del compuesto para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2-Etil-4-(trifluorometil)quinolina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de dihidroquinolina.

Sustitución: Las reacciones de sustitución nucleófila, particularmente las que involucran al grupo trifluorometilo, son comunes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como compuestos organometálicos y agentes halogenantes en reacciones de sustitución.

Productos principales:

Aplicaciones Científicas De Investigación

La 2-Etil-4-(trifluorometil)quinolina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos.

Biología: Investigado por su potencial como inhibidor de enzimas y su papel en varias vías biológicas.

Industria: Utilizado en el desarrollo de materiales avanzados, como cristales líquidos y tintes.

Mecanismo De Acción

El mecanismo de acción de la 2-Etil-4-(trifluorometil)quinolina implica su interacción con dianas moleculares específicas, como las cinasas de proteínas. El grupo trifluorometilo mejora la afinidad de unión del compuesto a estas dianas, lo que lleva a la inhibición de la actividad de la cinasa y la consiguiente interrupción del crecimiento y proliferación de las células cancerosas . Los estudios de acoplamiento molecular y los ensayos celulares han confirmado estas interacciones, destacando el potencial del compuesto como agente terapéutico .

Compuestos similares:

4-Trifluorometil-2-anilinocuinolina: Conocido por sus propiedades anticancerígenas y la inhibición de la cinasa.

Fluoroquinolonas: Una clase de antibióticos con actividad antibacteriana de amplio espectro.

Mefloquina: Un fármaco antimalárico con una estructura de quinolina similar.

Singularidad: La 2-Etil-4-(trifluorometil)quinolina destaca por su patrón de sustitución específico, que imparte propiedades químicas y biológicas únicas. La presencia de un grupo etilo y un grupo trifluorometilo mejora su estabilidad y actividad, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .

Comparación Con Compuestos Similares

4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties and kinase inhibition.

Fluoroquinolones: A class of antibiotics with broad-spectrum antibacterial activity.

Mefloquine: An antimalarial drug with a similar quinoline structure.

Uniqueness: 2-Ethyl-4-(trifluoromethyl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both an ethyl and a trifluoromethyl group enhances its stability and activity, making it a valuable compound for various research and industrial applications .

Propiedades

Fórmula molecular |

C12H10F3N |

|---|---|

Peso molecular |

225.21 g/mol |

Nombre IUPAC |

2-ethyl-4-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C12H10F3N/c1-2-8-7-10(12(13,14)15)9-5-3-4-6-11(9)16-8/h3-7H,2H2,1H3 |

Clave InChI |

SGRWPHBFNOVHEG-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC2=CC=CC=C2C(=C1)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)

![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)